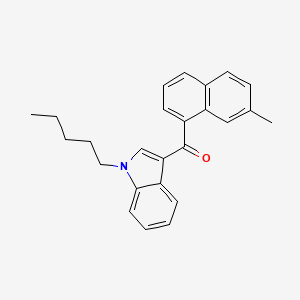

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Descripción general

Descripción

El isómero 7-metilnaftílico de JWH 122 es un cannabinoide sintético que muestra altas afinidades por el receptor cannabinoide central 1 (K_i = 0.69 nM) y el receptor cannabinoide periférico 2 (K_i = 1.2 nM) . Es un isómero posicional de JWH 122, que difiere en la unión del grupo metilo al anillo naftílico en la posición 7 en lugar de la posición 4 . Este compuesto se utiliza principalmente para fines forenses y de investigación .

Métodos De Preparación

La síntesis del isómero 7-metilnaftílico de JWH 122 implica la reacción del ácido 1-pentil-1H-indol-3-carboxílico con 7-metil-1-naftilamina bajo condiciones específicas . La reacción generalmente ocurre en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano . El producto se purifica luego mediante recristalización o cromatografía .

Análisis De Reacciones Químicas

El isómero 7-metilnaftílico de JWH 122 se somete a varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

El isómero 7-metilnaftílico de JWH 122 se utiliza en varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El isómero 7-metilnaftílico de JWH 122 ejerce sus efectos al unirse a los receptores cannabinoides 1 y 2, que forman parte del sistema endocannabinoide . Al unirse, activa estos receptores, lo que lleva a varias respuestas fisiológicas como la modulación de la liberación de neurotransmisores, la percepción del dolor y la función inmunitaria . La alta afinidad del compuesto por estos receptores sugiere una potente actividad agonista .

Comparación Con Compuestos Similares

El isómero 7-metilnaftílico de JWH 122 es similar a otros cannabinoides sintéticos como:

JWH 122: La principal diferencia es la posición del grupo metilo en el anillo naftílico (posición 7 frente a

La singularidad del isómero 7-metilnaftílico de JWH 122 radica en su configuración estructural específica, que influye en su afinidad de unión y actividad en los receptores cannabinoides .

Actividad Biológica

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Overview

- IUPAC Name : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone

- Molecular Formula : C24H23NO

- Molecular Weight : 341.45 g/mol

- CAS Number : 209414-07-3

JWH-018 primarily acts as a cannabinoid receptor agonist, with a strong affinity for the CB1 receptor, which is predominantly found in the brain. This interaction leads to various physiological effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol).

Key Findings on Mechanism:

- CB1 Receptor Activation : JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent psychoactive effects .

- Signal Transduction : Upon activation of the CB1 receptor, JWH-018 influences several intracellular pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to altered neurotransmitter release .

Biological Activity and Effects

The biological activity of JWH-018 encompasses a range of effects on both the central nervous system (CNS) and peripheral systems.

Psychoactive Effects:

- Users report effects similar to cannabis use, including euphoria, relaxation, and altered perception . However, adverse effects such as anxiety, paranoia, and hallucinations have also been documented.

Case Studies:

- Clinical Observations : A study involving patients who consumed JWH-018 reported symptoms ranging from mild euphoria to severe agitation and psychosis. Notably, some patients required medical intervention due to acute anxiety and tachycardia .

- Animal Studies : In rodent models, administration of JWH-018 resulted in increased locomotor activity and alterations in pain perception. These findings suggest potential analgesic properties alongside its psychoactive effects .

Comparative Biological Activity

The following table summarizes the comparative biological activity of JWH-018 with other synthetic cannabinoids:

| Compound Name | CB1 Binding Affinity (Ki) | Psychoactive Effects | Notable Research Findings |

|---|---|---|---|

| JWH-018 | 0.8 nM | High | Induces euphoria; associated with anxiety |

| AM-2201 | 0.6 nM | Very High | More potent than JWH-018; risk of overdose |

| HU-210 | 0.04 nM | High | Strong anti-inflammatory properties |

Safety and Toxicology

Despite its therapeutic potential, the safety profile of JWH-018 raises concerns. Reports indicate that synthetic cannabinoids can lead to unpredictable effects due to their potency and the variability in product composition.

Toxicological Studies:

Research has highlighted that JWH-018 can produce severe cardiovascular effects, including tachycardia and hypertension. Additionally, there are reports of acute kidney injury associated with its use .

Propiedades

IUPAC Name |

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULKGPOKWWKWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20837618 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-56-7 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.